molecular formula C26H19FN2O2S2 B12034729 (3Z)-3-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one CAS No. 609795-21-3

(3Z)-3-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one

Cat. No.: B12034729
CAS No.: 609795-21-3
M. Wt: 474.6 g/mol
InChI Key: SKGNDJGKWZPPLM-FCQUAONHSA-N
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Description

The compound “(3Z)-3-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one” is a complex organic molecule that features multiple functional groups, including a thiazolidinone ring, an indolinone moiety, and fluorobenzyl and methylbenzyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiazolidinone ring. This can be achieved through the reaction of a thiourea derivative with an α-haloketone under basic conditions. The resulting thiazolidinone intermediate is then subjected to further functionalization to introduce the fluorobenzyl and methylbenzyl groups.

  • Step 1: Synthesis of Thiazolidinone Intermediate

    • React thiourea with α-haloketone in the presence of a base (e.g., sodium hydroxide) to form the thiazolidinone ring.
    • Reaction conditions: Reflux in ethanol for several hours.
  • Step 2: Functionalization

    • Introduce the fluorobenzyl group via nucleophilic substitution using 4-fluorobenzyl chloride.
    • Introduce the methylbenzyl group via Friedel-Crafts alkylation using 4-methylbenzyl chloride and a Lewis acid catalyst (e.g., aluminum chloride).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring and the indolinone moiety.

    Reduction: Reduction reactions can target the carbonyl groups within the molecule.

    Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Use of reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Use of halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.

Major Products

    Oxidation: Formation of sulfoxides or sulfones from the thiazolidinone ring.

    Reduction: Formation of alcohols or amines from the carbonyl groups.

    Substitution: Introduction of various substituents on the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Potential use in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

  • (3Z)-3-[3-(4-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one
  • (3Z)-3-[3-(4-bromobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one

Uniqueness

The uniqueness of the compound lies in the presence of the fluorobenzyl group, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the metabolic stability and bioavailability of the compound, making it a valuable candidate for drug development.

Properties

CAS No.

609795-21-3

Molecular Formula

C26H19FN2O2S2

Molecular Weight

474.6 g/mol

IUPAC Name

(5Z)-3-[(4-fluorophenyl)methyl]-5-[1-[(4-methylphenyl)methyl]-2-oxoindol-3-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H19FN2O2S2/c1-16-6-8-17(9-7-16)14-28-21-5-3-2-4-20(21)22(24(28)30)23-25(31)29(26(32)33-23)15-18-10-12-19(27)13-11-18/h2-13H,14-15H2,1H3/b23-22-

InChI Key

SKGNDJGKWZPPLM-FCQUAONHSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3/C(=C/4\C(=O)N(C(=S)S4)CC5=CC=C(C=C5)F)/C2=O

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=C4C(=O)N(C(=S)S4)CC5=CC=C(C=C5)F)C2=O

Origin of Product

United States

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